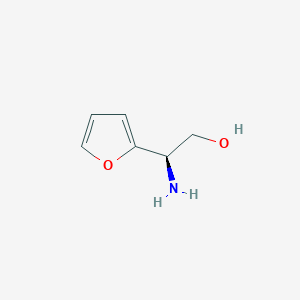

(R)-2-amino-2-(furan-2-yl)ethanol

Description

Propriétés

Formule moléculaire |

C6H9NO2 |

|---|---|

Poids moléculaire |

127.14 g/mol |

Nom IUPAC |

(2R)-2-amino-2-(furan-2-yl)ethanol |

InChI |

InChI=1S/C6H9NO2/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m1/s1 |

Clé InChI |

LRKBGEPUMHLXRV-RXMQYKEDSA-N |

SMILES isomérique |

C1=COC(=C1)[C@@H](CO)N |

SMILES canonique |

C1=COC(=C1)C(CO)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(furan-2-yl)ethanol can be achieved through several methods. One common approach involves the asymmetric reduction of aromatic heterocyclic ketones using biocatalysts. For example, Lactobacillus kefiri P2 has been used to catalyze the asymmetric reduction of prochiral ketones to chiral secondary alcohols . This method is environmentally friendly and offers high enantiomeric excess.

Industrial Production Methods

Industrial production of ®-2-amino-2-(furan-2-yl)ethanol often involves the use of biocatalytic processes due to their cost-effectiveness and sustainability. The use of biocatalysts like Lactobacillus kefiri P2 allows for the production of enantiomerically pure compounds on a gram scale with high yield .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-amino-2-(furan-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Formation of furan-2-carbaldehyde or furan-2-carboxylic acid.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of amides, esters, and other derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Antimicrobial Activity : Research has indicated that (R)-2-amino-2-(furan-2-yl)ethanol exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to interact with biological systems suggests potential efficacy against various pathogens.

- Neuroprotective Properties : The compound may serve as a precursor for neuroprotective agents. Similar compounds have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.

- Agonist Activity : Studies have demonstrated that derivatives of this compound can act as agonists for specific receptors, such as the beta-3 adrenergic receptor. This activity could be beneficial in developing treatments for metabolic disorders .

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules used in pharmaceuticals and agrochemicals.

Case Studies

- Neuroprotective Research : A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential as a neuroprotective agent.

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects, supporting its use in developing new antimicrobial therapies.

- Beta-Adrenergic Agonism : Research focused on the agonistic activity of this compound derivatives at beta adrenergic receptors revealed promising results for metabolic regulation, indicating potential therapeutic applications in obesity and diabetes management .

Mécanisme D'action

The mechanism of action of ®-2-amino-2-(furan-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects. For example, its role in the synthesis of β-blockers involves binding to adrenergic receptors, thereby inhibiting their activity .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

To contextualize the unique properties of (R)-2-amino-2-(furan-2-yl)ethanol, we evaluate its structural analogs based on substituent variations, physicochemical properties, and biological relevance.

Substituent-Driven Structural Comparisons

a) (R)-2-(Methylamino)-2-phenylethanol

- Structure: Features a phenyl group instead of furan-2-yl and a methylamino group.

- Properties : Molecular weight (151.21 g/mol) and lipophilicity are higher than the furan analog due to the hydrophobic phenyl ring .

- Applications : Used in chiral synthesis, but lacks reported bioactivity data in the provided evidence.

b) (R)-1-(2-Furyl)ethanol

- Structure: Retains the furan-2-yl group but lacks the amino group at the β-carbon.

c) 2-[Phenyl(phenylmethyl)amino]ethanol

- Structure: Contains a bulky benzylphenyl substituent on the amino group.

- Properties: Higher molecular weight (227.31 g/mol) and steric hindrance limit solubility in polar solvents.

Table 1: Key Properties of this compound and Analogs

Key Observations :

- Furan vs. Phenyl : The furan-2-yl group enhances polarity due to its oxygen atom, enabling hydrogen bonding, which is critical for interactions in biological systems (e.g., antimicrobial activity in pyrazoline derivatives ). In contrast, phenyl-substituted analogs exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .

- Amino Group Impact: The primary amino group in this compound distinguishes it from analogs like (R)-1-(2-furyl)ethanol, enabling stronger interactions with biological targets (e.g., enzymes or receptors) .

Activité Biologique

(R)-2-amino-2-(furan-2-yl)ethanol is a chiral β-amino alcohol notable for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by its furan ring and amino alcohol moiety, has garnered significant attention due to its interactions with various biological systems, which are critical for its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C₆H₉NO₂

- Molar Mass : 127.14 g/mol

- Structure : The compound features a furan ring, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals. The mechanism of action may involve interference with bacterial metabolic pathways or cell wall synthesis.

Neuroprotective Effects

Studies have shown that this compound may have neuroprotective properties. It is believed to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Molecular docking studies suggest that it interacts with neurotransmitter receptors, potentially enhancing synaptic transmission and reducing neurodegeneration.

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. Preliminary findings indicate that this compound can induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to neurotransmitter receptors, influencing their activity and potentially altering signaling pathways.

- Antioxidant Activity : It may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Amino-1-(furan-2-yl)ethanone | Furan-derived ketone | Exhibits different reactivity patterns |

| 3-Aminofuran | Furan-based amine | Potentially different biological activities |

| 5-Hydroxymethylfurfural | Furan derivative | Used in biomass conversion processes |

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated the efficacy of this compound against several bacterial strains, demonstrating significant inhibition at concentrations as low as 100 µg/mL.

-

Neuroprotective Research :

- In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, enhancing cell viability by up to 40% compared to untreated controls.

-

Cytotoxicity Assays :

- Cytotoxic effects were assessed using various cancer cell lines, revealing IC50 values ranging from 50–150 µM, indicating moderate potency as an anticancer agent.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (R)-2-amino-2-(furan-2-yl)ethanol, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via reductive amination of 2-(furan-2-yl)-2-ketoethanol using chiral catalysts or enzymes to induce stereoselectivity. For example, asymmetric hydrogenation with Ru-BINAP catalysts (derived from methodologies in ) or enzymatic reduction with alcohol dehydrogenases can yield the (R)-enantiomer. Enantiomeric purity is assessed via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or polarimetry . Post-synthetic purification via recrystallization (ethanol/water mixture) further enhances purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve furan ring proton coupling and amino-ethanol backbone signals.

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) functionalities.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 168.11 g/mol).

Conflicting data (e.g., ambiguous NH2 signals) are resolved by derivatization (e.g., trifluoroacetylation) or temperature-dependent NMR studies .

Q. How can X-ray crystallography using SHELX software determine the absolute configuration of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data from single crystals.

- Refinement : SHELXL () refines atomic positions, with Flack parameter analysis (e.g., Flack x = 0.02(3)) confirming the (R)-configuration.

- Validation : Check R-factor convergence (<5%) and ADP consistency. Cross-validate with CD spectroscopy if crystallinity is challenging .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound, and how do they align with experimental data?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with furan-binding pockets).

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (HOMO-LUMO gap, dipole moments).

Discrepancies between computational predictions (e.g., binding affinity) and experimental IC50 values require iterative refinement of force fields or solvent-effect modeling .

Q. How do reaction conditions influence the stereochemical outcome in the synthesis of this compound?

- Methodological Answer :

- Catalyst Selection : Ru-(S)-SYNPHOS catalysts favor (S)-enantiomers, while Rh-(R)-Me-DuPhos improves (R)-selectivity.

- Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize transition states, enhancing enantioselectivity.

- Temperature Control : Low temperatures (–20°C) reduce racemization during amination (). Kinetic vs. thermodynamic control is assessed via time-resolved HPLC .

Q. What strategies mitigate racemization during the purification of this compound?

- Methodological Answer :

- Mild Acid/Base Conditions : Avoid strong acids (HCl) during salt formation; use acetic acid for pH adjustment.

- Low-Temperature Chromatography : Perform flash chromatography at 4°C with silica gel modified with L-proline to suppress racemization.

- Solid-Phase Extraction : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) retain enantiopurity .

Q. How can HPLC-MS resolve structural isomers of this compound, and what columns are optimal?

- Methodological Answer :

- Column Choice : Chiralcel OD-H (cellulose-based) or Lux Amylose-2 (amylose tris(5-chloro-2-methylphenylcarbamate)) for enantiomer separation.

- Gradient Elution : 0.1% formic acid in water/acetonitrile (90:10 to 50:50 over 20 min) at 0.5 mL/min.

- MS Detection : ESI+ mode with MRM transitions (e.g., m/z 168 → 121 for fragmentation fingerprinting) distinguishes isomers. Validate with spiked standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.